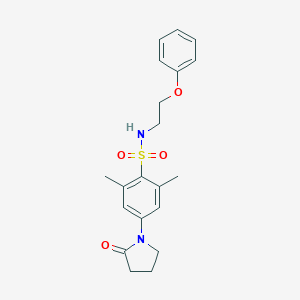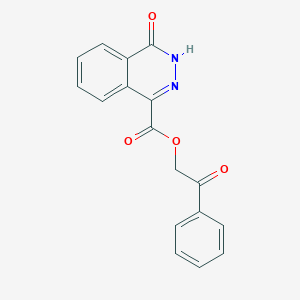
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide, also known as BDSF, is a novel small molecule that has been studied for its potential in various scientific research applications. This compound has been synthesized using a specific method and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide works by binding to specific receptors on bacterial cells, which then triggers a series of signaling pathways that regulate gene expression and virulence factor production. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting bacterial growth and disrupting biofilm formation.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial growth and the disruption of biofilm formation. Additionally, N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide has been shown to have anti-inflammatory properties and may have potential in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide in lab experiments is its specificity towards certain bacterial species, making it an attractive target for the development of new antibacterial agents. However, one limitation of using N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide, including the development of new antibacterial agents, the study of its anti-inflammatory properties, and the exploration of its potential in the treatment of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide and its potential limitations in lab experiments.
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide is a novel small molecule that has shown promise in its potential scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an attractive target for further study and development.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide involves the reaction of 4-bromo-2,6-dimethylaniline with 9H-fluorene-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide in high yields.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide has been studied for its potential in various scientific research applications, including its role in bacterial communication and biofilm formation. In particular, N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide has been shown to play a key role in the regulation of virulence factors in certain bacterial species, making it an attractive target for the development of new antibacterial agents.
Propiedades
Fórmula molecular |
C21H18BrNO2S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C21H18BrNO2S/c1-13-9-17(22)10-14(2)21(13)23-26(24,25)18-7-8-20-16(12-18)11-15-5-3-4-6-19(15)20/h3-10,12,23H,11H2,1-2H3 |
Clave InChI |
DQELPKQDBBHGKV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)


amino]butanoic acid](/img/structure/B299624.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
